(2-Chloro-6-fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
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Overview
Description
(2-Chloro-6-fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One possible route could involve:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the pyridin-2-ylthio group: This can be achieved by reacting the piperidine derivative with a pyridine thiol under appropriate conditions.
Attachment of the (2-Chloro-6-fluorophenyl) group: This step might involve a nucleophilic substitution reaction where the piperidine derivative reacts with a (2-Chloro-6-fluorophenyl) halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments) could facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, potentially serving as a building block for pharmaceuticals or agrochemicals.
Biology
Studies may explore its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine
Research could investigate its potential as a therapeutic agent, possibly targeting specific receptors or enzymes.
Industry
The compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include receptors, enzymes, or ion channels, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-6-fluorophenyl)(4-(methylthio)piperidin-1-yl)methanone
- (2-Chloro-6-fluorophenyl)(4-(pyridin-3-ylthio)methyl)piperidin-1-yl)methanone
Uniqueness
The presence of the pyridin-2-ylthio group in (2-Chloro-6-fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone may confer unique biological activity or chemical reactivity compared to similar compounds. This could result in different pharmacokinetic properties, binding affinities, or metabolic stability.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2OS/c19-14-4-3-5-15(20)17(14)18(23)22-10-7-13(8-11-22)12-24-16-6-1-2-9-21-16/h1-6,9,13H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLVPSRDTOENJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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